

A Comprehensive Technical Guide to 2,5-Dichloro-3-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichloro-3-methoxypyridine

Cat. No.: B572663

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. The pyridine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds and approved pharmaceutical agents. The specific substitution pattern of **2,5-dichloro-3-methoxypyridine** makes it a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of oncology. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol adapted from related compounds, purification and analytical methodologies, and insights into its potential role in drug development, including relevant signaling pathways.

Chemical and Physical Properties

The fundamental properties of **2,5-Dichloro-3-methoxypyridine** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
CAS Number	1214366-19-4	N/A
Molecular Formula	C ₆ H ₅ Cl ₂ NO	N/A
Molecular Weight	178.02 g/mol	N/A
Appearance	Solid	N/A
InChI Key	PXCQZJSWAAJVCA-UHFFFAOYSA-N	N/A

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2,5-Dichloro-3-methoxypyridine** is not readily available in peer-reviewed literature, a general and robust methodology can be adapted from the synthesis of structurally similar 2-methoxypyridine derivatives. The following protocol is based on the well-established synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles and provides a logical pathway for laboratory-scale preparation.

Experimental Protocol: Synthesis of 2,5-Dichloro-3-methoxypyridine (Adapted)

This synthesis would likely proceed via the methylation of a corresponding dichlorohydroxypyridine precursor.

Step 1: Preparation of 2,5-Dichloro-3-hydroxypyridine

A suitable starting material, such as 2,5-dichloropyridine, would first need to be hydroxylated at the 3-position. This can be a challenging transformation and may require specific directing groups or a multi-step sequence.

Step 2: Methylation

Materials:

- 2,5-Dichloro-3-hydroxypyridine

- Sodium hydride (NaH) or another suitable base
- Methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 2,5-dichloro-3-hydroxypyridine in anhydrous DMF, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
- Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NH_4Cl solution at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude **2,5-Dichloro-3-methoxypyridine** can be achieved by column chromatography on silica gel.[1]

Procedure:

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Load the sample onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
- Collect fractions and monitor by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified **2,5-Dichloro-3-methoxypyridine**.

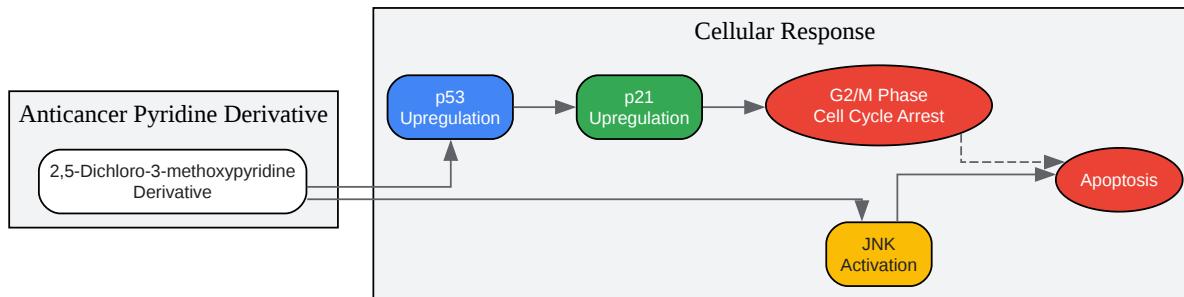
Analytical Characterization

The identity and purity of the synthesized **2,5-Dichloro-3-methoxypyridine** should be confirmed using standard analytical techniques.

Analytical Method	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
¹³ C NMR	Resonances for the five pyridine ring carbons and the methoxy carbon.
Mass Spectrometry	The molecular ion peak corresponding to the mass of the molecule ($m/z = 178.02$ for the most abundant isotopes), along with a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Applications in Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry, with numerous approved drugs containing this heterocyclic core.^[2] Dichlorinated pyridine derivatives, in particular, have been investigated for their potential as anticancer agents.


Anticancer Activity and Mechanism of Action

While specific studies on the biological activity of **2,5-Dichloro-3-methoxypyridine** are limited, research on analogous pyridine derivatives provides valuable insights into its potential mechanism of action. Studies on other anticancer pyridines have shown that they can induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death) in cancer cells.^[2] This biological activity is often mediated through the modulation of key signaling pathways.

A plausible mechanism of action for dichloromethoxy-pyridine derivatives, based on studies of similar compounds, involves the upregulation of tumor suppressor proteins and the activation of stress-response pathways. Specifically, these compounds have been shown to upregulate p53 and its downstream target p21, which are critical regulators of the cell cycle.^[2] Concurrently, they can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the cellular response to stress that can lead to apoptosis.^[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which anticancer pyridine derivatives may exert their cytotoxic effects on cancer cells.

[Click to download full resolution via product page](#)

Proposed signaling pathway for anticancer pyridine derivatives.

Safety and Handling

2,5-Dichloro-3-methoxypyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,5-Dichloro-3-methoxypyridine is a valuable chemical intermediate with significant potential for application in drug discovery and development, particularly in the synthesis of novel anticancer agents. Its synthesis can be achieved through established methodologies for substituted pyridines, and its purity can be ascertained using standard analytical techniques. The probable mechanism of action for its derivatives involves the induction of cell cycle arrest and apoptosis through the modulation of critical signaling pathways such as the p53-p21 and

JNK pathways. Further research into the specific biological activities of **2,5-Dichloro-3-methoxypyridine** and its derivatives is warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,5-Dichloro-3-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572663#2-5-dichloro-3-methoxypyridine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com